An In-depth Technical Guide to 1-Propyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Propyl-1H-pyrazole: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-propyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structure, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4][5] The pyrazole ring is metabolically stable and acts as a versatile scaffold, allowing for functionalization at multiple positions to modulate physicochemical properties and biological activity.[5] 1-Propyl-1H-pyrazole, with its N-propyl substituent, serves as a crucial building block for creating more complex molecules with tailored therapeutic or material properties.[6] Its structure offers a balance of lipophilicity and polarity, making it an attractive starting point for library synthesis in drug discovery programs.[3][4]
Molecular Structure and Physicochemical Properties
1-Propyl-1H-pyrazole (C₆H₁₀N₂) consists of a pyrazole ring where one of the nitrogen atoms (N1) is substituted with a propyl group.[7] This substitution breaks the tautomeric equivalence of the parent pyrazole, fixing the position of the substituent.
Key Structural Features:
-
Aromaticity: The pyrazole ring is aromatic, with a delocalized π-electron system, which contributes to its stability.[1]
-
Planarity: The five-membered ring is planar.[1]
-
Substituent: The propyl group introduces a flexible, non-polar chain, influencing the molecule's solubility and steric profile.[7]
The fundamental physicochemical properties of 1-propyl-1H-pyrazole are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | PubChem[7] |
| Molecular Weight | 110.16 g/mol | PubChem[7] |
| IUPAC Name | 1-propylpyrazole | PubChem[7] |
| CAS Number | 32500-67-7 | PubChem[7] |
| Boiling Point | 192-193 °C at 760 mmHg (for 1-phenyl-3(5)-propyl pyrazole) | The Good Scents Company[8] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic data for 1-propyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. We expect to see distinct signals for the propyl chain protons (a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen) and three signals for the pyrazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will differentiate the aliphatic carbons of the propyl chain from the aromatic carbons of the pyrazole ring.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include C-H stretching from the alkyl and aromatic portions, C=C and C=N stretching within the pyrazole ring, and ring stretching modes characteristic of the heterocyclic core.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 1-propyl-1H-pyrazole, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (110.16).
Synthesis and Purification: A Practical Workflow
The most common and straightforward method for preparing 1-propyl-1H-pyrazole is the N-alkylation of pyrazole.[2] This reaction involves the substitution of the acidic proton on the pyrazole nitrogen with an alkyl group.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the pyrazole.[11] The deprotonation generates the pyrazolate anion, a potent nucleophile that readily attacks the alkylating agent.[1]
-
Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not interfere with the nucleophilicity of the pyrazolate anion, thus accelerating the reaction.
-
Alkylating Agent: 1-Bromopropane or 1-iodopropane are common choices as they provide a good leaving group (Br⁻ or I⁻) for the Sₙ2 reaction.
Detailed Experimental Protocol: N-Alkylation of Pyrazole
-
Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of pyrazole) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq) in portions at room temperature.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-propyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-propyl-1H-pyrazole.
Chemical Reactivity
The reactivity of 1-propyl-1H-pyrazole is governed by the electronic properties of the pyrazole ring.
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[12] The C4 position is generally the most susceptible to attack due to higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.[2]
-
Reactivity towards Bases: While the N-H proton of unsubstituted pyrazole is acidic, 1-propyl-1H-pyrazole lacks this proton. However, strong bases can deprotonate the C3 position, though this requires harsh conditions.[2]
-
Coordination Chemistry: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons and can act as a ligand, coordinating to metal centers to form various metal complexes.[1]
Applications in Research and Development
The structural features of 1-propyl-1H-pyrazole make it a valuable intermediate in several fields.
-
Medicinal Chemistry: Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[1][2][3][4][13] 1-Propyl-1H-pyrazole is used as a starting material to synthesize more complex molecules for drug discovery, where the propyl group can be tailored to fit into hydrophobic pockets of target proteins.[5][6]
-
Agrochemicals: The pyrazole scaffold is also found in various fungicides and insecticides.[1][3]
-
Materials Science: Substituted pyrazoles are investigated for their applications as ligands in catalysis and as building blocks for luminescent materials and sensors.[11]
Safety and Handling
1-Propyl-1H-pyrazole is classified as a combustible liquid and is known to cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[14]
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Angene Chemical. (2024). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde. Available from: [Link]
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Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 916-953. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
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